Cas no 768-94-5 (Amantadine)

Amantadine 化学的及び物理的性質

名前と識別子

-

- Adamantan-1-amine

- 1-Adamantanamine

- 1-Aminoadamantane

- Symadine

- Symmetrel

- Tricyclo[3.3.1.1(3,7)]decane-1-amine

- Amantadine

- 1-Adamantanamine (purified by sublimation)

- 1-ADAMANTAMINE

- 1-Adamantylamine

- ADAMANTANAMINE, 1-(SG)

- 1-adamantaneamine

- 1-aminoadamantine

- Adamantanamine

- Aminoadamantane

- Pk-merz

- 1-Adamantylamine (purified by sublimation)

- Amantadine (purified by sublimation)

- 1-Aminoadamantane (purified by sublimation)

- Hawthorn P.E.

- Adamantylamine

- Adamantamine

- Amantidine

- Amantadinum

- Amantadina

- Amantadine Base

- Amantadine [INN:BAN]

- Amantadinum [INN-Latin]

- Amantadina [INN-Spanish]

- adamantan-1-ylamine

- Gocovri

- 1-Aminotricyclo(3.3.1.1(sup 3,7))decane

- Mantadine

- Tricyclo(3.3.1.13,7)decan-1-amine

- tricyclo[3.3.1.1~3,7~]decan

- NCGC00162039-02

- tricyclo[3.3.1.1(3,7)]decan-1-ylamine

- Amantadinum (INN-Latin)

- Lopac0_000004

- DTXSID8022117

- HMS1989O12

- HMS1791O12

- AMANTADINE [MI]

- NCGC00015036-03

- Amantadina (INN-Spanish)

- BSPBio_000334

- EINECS 212-201-2

- KBio2_002958

- InChI=1/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H

- BDBM50033369

- Spectrum4_000134

- Amant

- Exp-105-1 (Salt/Mix)

- NCGC00162039-01

- W-104338

- Tricyclo[3.3.1.13,7]decane-1-amine

- (3R,5S,7s)-Adamantan-1-amine

- AMANTADINE [INN]

- CAS-768-94-5

- NS00007702

- EN300-33893

- NCGC00015036-24

- 768-94-5

- CHEBI:2618

- AKOS015935124

- DTXCID502117

- CS-W008656

- L000868

- Spectrum2_000081

- AKOS007930692

- MFCD00074732

- Tricyclo[3.3.1.1^3,7]decan-1-amine

- NCGC00162039-04

- Oprea1_248648

- Tox21_110068_1

- SY017655

- AB00053414-14

- STK298781

- 1-amino-adamantane

- CHEMBL660

- A2318

- DivK1c_000815

- NCIOpen2_001059

- NCGC00015036-01

- Q409761

- BRN 2204333

- NCGC00179597-01

- AB00053414_17

- tricyclo(3.3.1.1(3,7))decane-1-amine

- BRD-K70330367-003-03-8

- Spectrum5_000772

- NSC 341865

- AMANTADINE [MART.]

- SCHEMBL4098

- CCG-204100

- 1 Aminoadamantane

- NCGC00015036-11

- 1-admantaneamine

- Prestwick1_000407

- (3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]decan-1-Amine

- AMANTADINE [WHO-DD]

- J-650234

- NCGC00162039-03

- AS-14215

- Lopac-A-1260

- 1-Amantadine

- SCHEMBL15672299

- SCHEMBL23419027

- BRD-K70330367-003-01-2

- AC-25879

- BCP09869

- AB01275427-01

- 1ST10021

- NCGC00015036-06

- KBio3_001322

- IDI1_000815

- AMANTADINE [VANDF]

- BPBio1_000368

- AMANTADINE (MART.)

- NSC-341865

- 1-AMINOTRICYCLO

- Mantadine (Salt/Mix)

- tricyclo(3.3.1.1(3,7))decan-1-amine

- EC 212-201-2

- BF4C9Z1J53

- NSC341865

- Prestwick3_000407

- KBio2_000390

- HY-B0402

- Q27453436

- TCMDC-125869

- SCHEMBL2619248

- AB00053414_18

- F0001-1962

- C06818

- NCGC00015036-13

- Adamant-1-ylamine

- 1-adamantanylamine

- tricyclo[3.3.1.1~3,7~]decan-1-amine

- DB00915

- SPBio_002273

- tricyclo[3.3.1.1[3,7]]decane, 1-amino-

- HSDB 3202

- KBio2_005526

- GTPL4128

- Prestwick2_000407

- AmantadineHCl

- Spectrum3_000291

- adamantane-1-amine

- SDCCGSBI-0049993.P005

- NCGC00015036-07

- Tricyclo[3.3.1.13,7]decan-1-amine

- BRD-K70330367-003-08-7

- NINDS_000815

- STR04703

- NCGC00015036-04

- WLN: L66 B6 A B- C 1B ITJ BZ

- SCHEMBL21309814

- HMS3887I19

- HMS3604O07

- KBioGR_000548

- AB00053414-16

- adamantaneamine

- AB00514655

- s5499

- ADS-5102, EXP 105-1

- Tricyclo[3.3.1.1(3,7)]decan-1-amine

- KBioSS_000390

- adamantyl amine

- Symmetrel (Salt/Mix)

- 1-adamantyl amine

- AKOS000119324

- ALBB-013871

- Prestwick0_000407

- BIDD:GT0757

- BSPBio_001822

- ADAMANTANE,1-AMINO

- Tox21_110068

- SCHEMBL20409394

- D07441

- UNII-BF4C9Z1J53

- AKOS000113994

- SPBio_000002

- Tricyclo[3.3.1.1(sup3,7)]decan-1-amine

- BSPBio_001570

- 1-Adamantylamine, 97%

- Tricyclo(3.3.1.1(3,7))-decan-1-amine

- Spectrum_000030

- NCGC00015036-08

- NCGC00015036-05

- NCGC00015036-09

- BP-13040

- KBio1_000815

- NCGC00015036-02

- tricyclo(3.3.1.1(3,7))decan-1-ylamine

- SCHEMBL21310017

- BRD-K70330367-003-07-9

- 768-94-5 (FREE BASE)

- AE-641/01634060

- Amantadine (INN)

- SBI-0049993.P004

- Tricyclo(3.3.1.1(sup 3,7))decan-1-amine

- Tricyclo(3.3.1.1(sup 3.7))decan-1-amine

- AMANTADINE [HSDB]

- 40933-03-7

-

- MDL: MFCD00074732

- インチ: 1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2

- InChIKey: DKNWSYNQZKUICI-UHFFFAOYSA-N

- ほほえんだ: N([H])([H])C12C([H])([H])C3([H])C([H])([H])C([H])(C([H])([H])C([H])(C3([H])[H])C1([H])[H])C2([H])[H]

- BRN: 2204333

計算された属性

- せいみつぶんしりょう: 151.13600

- どういたいしつりょう: 151.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.9510 (rough estimate)

- ゆうかいてん: 206-208 °C (lit.)

- ふってん: 263.29°C (rough estimate)

- フラッシュポイント: 96 °C

- 屈折率: 1.5220 (estimate)

- ようかいど: 1 M HCl: soluble5%, clear to hazy, colorless to faint yellow or tan

- すいようせい: Soluble in organic solvents. Insoluble in water.

- PSA: 26.02000

- LogP: 2.61420

- 酸性度係数(pKa): 10.1(at 25℃)

- マーカー: 374

- ようかいせい: 水に微溶解し、クロロホルムに溶解する

Amantadine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:10-34

- RTECS番号:YD1925000

-

危険物標識:

- セキュリティ用語:S26;S36

- 包装グループ:II

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- リスク用語:R22; R36/37/38

Amantadine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-1962-1g |

1-Adamantylamine |

768-94-5 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Life Chemicals | F0001-1962-10g |

1-Adamantylamine |

768-94-5 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-33893-0.1g |

adamantan-1-amine |

768-94-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-33893-1.0g |

adamantan-1-amine |

768-94-5 | 95.0% | 1.0g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-33893-50.0g |

adamantan-1-amine |

768-94-5 | 95.0% | 50.0g |

$126.0 | 2025-03-21 | |

| Enamine | EN300-33893-2.5g |

adamantan-1-amine |

768-94-5 | 95.0% | 2.5g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-33893-25.0g |

adamantan-1-amine |

768-94-5 | 95.0% | 25.0g |

$69.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H30076-5g |

1-Adamantanamine, 98% |

768-94-5 | 98% | 5g |

¥1166.00 | 2022-08-02 | |

| ChemScence | CS-W008656-100g |

Amantadine |

768-94-5 | ≥98.0% | 100g |

$49.0 | 2022-04-26 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0421939443-25g |

Amantadine |

768-94-5 | 98%(GC) | 25g |

¥ 127.1 | 2024-07-20 |

Amantadine サプライヤー

Amantadine 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

7. Book reviews

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

Amantadineに関する追加情報

Amantadine: A Comprehensive Overview

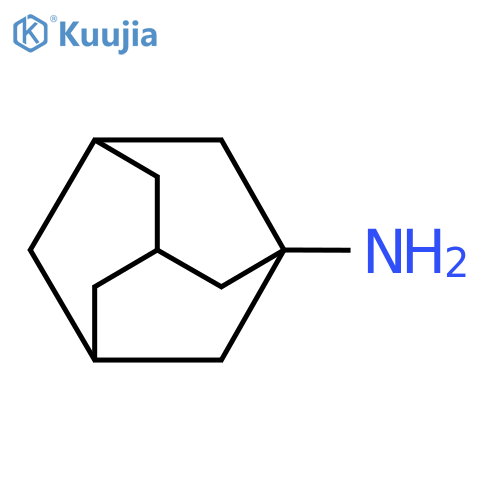

Amantadine (CAS No. 768-94-5) is a versatile compound with a rich history in the field of medicine. Originally developed as an antiviral agent, it has since found applications in the treatment of various neurological disorders. This article delves into the latest research and clinical applications of Amantadine, highlighting its significance in modern medicine.

The chemical structure of Amantadine consists of a adamantane skeleton, which contributes to its unique pharmacological properties. Recent studies have explored the mechanism of action of Amantadine, particularly its interaction with ion channels and its effects on neuronal activity. These findings have shed light on its potential for treating conditions such as Parkinson's disease and multiple sclerosis.

One of the most promising areas of research involving Amantadine is its role in neuroprotection. Scientists have discovered that Amantadine can modulate glutamate signaling, a critical pathway in neuronal communication. This discovery has opened new avenues for treating neurodegenerative diseases, where excessive glutamate levels are implicated in neuronal damage.

In addition to its neurological applications, Amantadine has also been investigated for its antiviral properties. Early studies demonstrated its efficacy against influenza viruses, and recent research has explored its potential against emerging viral pathogens. The ability of Amantadine to inhibit viral replication makes it a valuable candidate for antiviral drug development.

The safety profile of Amantadine has been extensively studied, with research focusing on minimizing side effects while maximizing therapeutic benefits. Recent clinical trials have evaluated the optimal dosing regimens for Amantadine, particularly in elderly patients and those with comorbidities. These studies have provided valuable insights into tailoring treatment plans to individual patient needs.

Another area of interest is the combination therapy involving Amantadine. Researchers have explored its synergistic effects with other medications, particularly in the context of Parkinson's disease. These combinations aim to enhance efficacy while reducing the risk of adverse effects, offering new hope for patients with complex neurological conditions.

The global market for Amantadine has seen steady growth, driven by increasing awareness of its therapeutic potential. Pharmaceutical companies are investing in the development of novel formulations, including extended-release versions that improve patient compliance. These advancements are expected to further expand the clinical utility of Amantadine.

In conclusion, Amantadine (CAS No. 768-94-5) remains a cornerstone in medical research and clinical practice. Its diverse applications, backed by cutting-edge research, underscore its importance in addressing some of the most challenging health conditions. As science continues to unravel its mechanisms and potentials, Amantadine is poised to play an even greater role in improving patient outcomes worldwide.

768-94-5 (Amantadine) 関連製品

- 1761-71-3(4,4'-Methylenebis(cyclohexylamine))

- 665-66-7(Amantadine hydrochloride)

- 281-23-2(Adamantane)

- 19982-08-2(Memantine)

- 10523-68-9(adamantan-2-amine;hydrochloride)

- 2523-55-9(trans-4-Methylcyclohexanamine)

- 6321-23-9(4-methylcyclohexan-1-amine)

- 41100-52-1(Memantine hydrochloride)

- 31377-23-8(1-Adamantanamine Sulfate)

- 10303-95-4(Adamantane-1,3-diamine)